molecular formula C27H24O5 B4977115 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B4977115
M. Wt: 428.5 g/mol
InChI Key: IZDUPQBWUNQGRZ-UHFFFAOYSA-N
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Description

3-Benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one (molecular formula: C27H24O5, molar mass: 428.48 g/mol) is a synthetic chromen-2-one derivative characterized by:

  • A chromen-2-one core (benzopyran system) with methyl groups at positions 4 and 8.
  • A benzyl substituent at position 3.
  • A methoxyphenyl-2-oxoethoxy moiety at position 7.

Properties

IUPAC Name

3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-22-13-14-25(31-16-24(28)20-9-11-21(30-3)12-10-20)18(2)26(22)32-27(29)23(17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDUPQBWUNQGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic derivative of chromenone, a class of compounds known for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H23O5\text{C}_{21}\text{H}_{23}\text{O}_5

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The presence of methoxy and benzyl groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.

1. Anticancer Activity

A study investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 25 µM.

Cell LineIC50 (µM)Effect Observed
Huh7 (HCC)25Decreased viability and induced apoptosis
MCF-7 (Breast)30Inhibition of proliferation
A549 (Lung)20Induced cell cycle arrest

2. Anti-inflammatory Activity

In another study, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. It was found to significantly reduce levels of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations ranging from 5 to 20 µM.

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1508047%
IL-62009055%

Pharmacological Implications

The findings suggest that This compound could serve as a lead compound for developing new anticancer and anti-inflammatory drugs. Its dual action on cancer cells and inflammatory pathways highlights its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of compounds structurally related to the target molecule:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities
3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one C26H22O5 Phenyl group (instead of methoxyphenyl) at oxoethoxy chain Enhanced lipophilicity; studied for enzyme inhibition
3-Benzyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one C18H16O3 Hydroxyl group at position 5 Improved solubility and antioxidant activity due to -OH group
4-Methyl-7-hydroxy-2H-chromen-2-one C10H8O3 Hydroxyl group at position 7; simpler structure Anticoagulant properties; lacks benzyl and oxoethoxy groups
6,7-Dimethoxy-4-methyl-2H-chromen-2-one C12H12O4 Methoxy groups at positions 6 and 7 Anticancer activity; electron-donating groups alter reactivity
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one C18H20O4 Trimethyl groups (positions 3,4,8); shorter side chain Increased lipophilicity; potential anti-inflammatory applications
3-Hexylchromenone C15H18O2 Hexyl chain at position 3; lacks oxoethoxy and methoxyphenyl groups Reduced bioactivity; simpler structure limits target interactions
Coumarin (4-Methylcoumarin) C10H8O2 Basic chromen-2-one core; no complex substituents Fluorescence properties; foundational studies in photochemistry

Key Findings from Comparative Studies

Role of the Methoxyphenyl Group :

  • The 4-methoxyphenyl substituent in the target compound enhances electron-donating effects compared to phenyl or hydroxyl groups, improving interactions with biological targets like enzymes or receptors .
  • In contrast, the fluorophenyl variant (e.g., 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one) exhibits stronger anti-inflammatory activity due to fluorine’s electronegativity .

Oxoethoxy Chain Variations :

  • Compounds with oxoethoxy-phenylethoxy chains (e.g., 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one) show higher metabolic stability than those with hydroxyl groups, which may undergo faster degradation .

Implications for Research and Development

The target compound’s unique substitution pattern makes it a promising candidate for drug discovery, particularly in modulating oxidative stress and inflammation pathways. However, its structural complexity poses synthetic challenges, requiring multi-step organic reactions . Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents to optimize bioactivity.
  • Pharmacokinetic Profiling : Assessing absorption, distribution, and toxicity relative to simpler analogs like 4-methylcoumarin.
  • Target Identification : Elucidating interactions with specific enzymes (e.g., cyclooxygenase) or receptors .

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